molecular formula C10H9BrN2O2 B1322489 Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate CAS No. 588720-12-1

Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate

Cat. No. B1322489
CAS RN: 588720-12-1
M. Wt: 269.09 g/mol
InChI Key: RRKJEGMEYNSMNH-UHFFFAOYSA-N
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Description

Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate is a compound that is likely to be of interest due to its pyrimidine core, a structure that is prevalent in many pharmaceuticals and biologically active molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar pyrimidine derivatives and their synthesis, structure, and reactivity, which can be informative for understanding the properties and potential synthesis routes for Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multicomponent reactions, as seen in the synthesis of 6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was achieved through a one-pot, three-component condensation under mild conditions . Similarly, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate under neutral or acidic conditions led to the formation of ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates . These methods could potentially be adapted for the synthesis of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using X-ray diffraction crystallography, as demonstrated for ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate . Density functional theory (DFT) calculations, including vibrational frequencies and NMR chemical shifts, are also used to predict and confirm the molecular geometry of these compounds . These techniques would be applicable to determine the molecular structure of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be quite varied. For instance, furo[2,3-d]pyrimidines have been shown to undergo further cyclocondensation reactions with ethyl bromopyruvate . Additionally, the reactions of pyrrolo[1,2-a]pyrimidine derivatives with diazomethane have been explored, leading to various cyclopropa and aziridino derivatives . These studies suggest that Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate could also participate in a range of chemical reactions, potentially leading to novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be inferred from spectroscopic data such as FT-IR, 1H, and 13C NMR, as well as from computational studies . Nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) are also characteristics that can be evaluated to understand the behavior of these molecules under different conditions . These analyses would be essential to fully characterize Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate and predict its behavior in various environments.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate is utilized in the synthesis of various novel heterocyclic compounds. It has been employed in the preparation of new pyrimidine, pyrimido[4,5-d]pyridazine, pyrrolo[1,2-c]pyrimidone, and thiazolo[3,4-c]pyrimidone derivatives (Kheder, Mabkhot, & Farag, 2009).

Creation of Furo-Pyrimidine Derivatives

This compound is also crucial in the reaction with 2-alkylthio-6-aminopyrimidin-4(3H)-ones to yield ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates, leading to the synthesis of various furo-pyrimidine derivatives (Masevičius, Petraitytė, & Tumkevičius, 2009).

Antiallergenic Activity

Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate derivatives have been found to possess significant antiallergenic activity. A series of these derivatives have been tested and shown to exhibit oral activity in rat passive cutaneous anaphylaxis tests (Temple, Yevich, Covington, Hanning, Seidehamel, Mackey, & Bartek, 1979).

Microwave-Mediated Synthesis

The compound facilitates microwave-mediated, solvent-free synthesis of novel pyrimido[1,2-a]pyrimidines, highlighting its role in advancing synthetic methodologies (Eynde, Hecq, Kataeva, & Kappe, 2001).

Development of Thiazolopyrimidines

It plays a role in the synthesis of thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines, demonstrating its versatility in creating various chemical structures (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word for this compound is "Warning" .

Future Directions

The future directions for research on Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the importance of pyrimidine derivatives in medicinal chemistry, these compounds are likely to continue attracting significant research interest .

properties

IUPAC Name

ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-4-8-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKJEGMEYNSMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626521
Record name Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate

CAS RN

588720-12-1
Record name Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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